

Application Notes and Protocols for the HPLC-Based Detection of 5-Methylcytidine

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Compound of Interest

Compound Name: 5-Methoxy cytidine

Cat. No.: B12387523

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A Note on Terminology: The request specifies methods for "5-Methoxycytidine." However, a thorough review of scientific literature indicates that the common and biologically significant modification is 5-Methylcytidine (5-mC) or its deoxyribonucleoside form, 5-Methyl-2'-deoxycytidine (5-mdC), which are key epigenetic markers. It is highly probable that "5-Methoxycytidine" was a typographical error. The following application notes and protocols are for the detection of 5-Methylcytidine and 5-Methyl-2'-deoxycytidine.

Introduction

5-Methylcytidine (5-mC) is a crucial epigenetic modification found in DNA and various RNA species. In DNA, the methylation of cytosine residues, primarily in the context of CpG dinucleotides, plays a significant role in gene silencing, genomic imprinting, and X-chromosome inactivation. The accurate quantification of 5-mC, often analyzed as its deoxynucleoside form 5-methyl-2'-deoxycytidine (5-mdC) after enzymatic digestion of DNA, is essential for research in cancer biology, developmental biology, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection provides a robust and reliable method for the quantification of global 5-mdC levels.

This document provides detailed application notes and protocols for the analysis of 5-mdC using Reversed-Phase HPLC (RP-HPLC) with both UV and tandem mass spectrometry (LC-MS/MS) detection.

Method 1: RP-HPLC with UV Detection

This method is a cost-effective and widely used technique for the quantification of global DNA methylation.

Experimental Protocol

1. DNA Extraction and Hydrolysis:

- Genomic DNA is extracted from cells or tissues using a commercial DNA extraction kit to ensure high purity.
- To remove RNA contamination, the extracted DNA is treated with RNase.
- The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides.^{[1][2]}^[3] A combination of enzymes is used for complete digestion.^{[1][2]}
 - Digestion Cocktail:
 - Nuclease P1
 - Alkaline Phosphatase
- Procedure:
 - To 10-20 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours.
 - Add alkaline phosphatase and incubate for an additional 2 hours at 37°C.
 - The resulting mixture of deoxynucleosides is then ready for HPLC analysis.

2. HPLC-UV Analysis:

- The hydrolyzed DNA sample is injected into the HPLC system.
- Separation is typically achieved on a C18 reversed-phase column.
- The deoxynucleosides are detected by their UV absorbance, typically at 254 nm or 280 nm.

Data Presentation

Table 1: HPLC-UV Chromatographic Conditions and Performance

Parameter	Method A	Method B
Column	Luna C18 (150 x 4.6 mm, 5 µm)	Agilent C18 (50 x 3 mm, 1.8 µm)
Mobile Phase	A: Deionized water, B: 50 mM phosphate buffer (pH 4.0), C: Methanol	A: Deionized water, B: 50 mM phosphate buffer (pH 4.0), C: Methanol
Gradient	A specific gradient program is used to separate the nucleosides.	A specific gradient program is used to separate the nucleosides.
Flow Rate	1.0 mL/min	0.6 mL/min
Column Temp.	40°C	25°C
Detection	UV at 254 nm	UV at 254 nm
Run Time	10 min	4.5 min

Quantification is achieved by comparing the peak area of 5-mdC to that of deoxycytidine (dC) using a calibration curve constructed with authentic standards. The level of DNA methylation is often expressed as the percentage of 5-mdC relative to the total cytosine content ($\%5\text{-mdC} = [5\text{-mdC} / (5\text{-mdC} + \text{dC})] \times 100$).

Method 2: LC-MS/MS Detection

This method offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for samples with low DNA content or for detecting subtle changes in methylation.

Experimental Protocol

1. Sample Preparation:

- DNA extraction and enzymatic hydrolysis are performed as described in Method 1.

- For samples from complex matrices like urine, an online solid-phase extraction (SPE) step may be incorporated to remove interfering substances.
- Isotope-labeled internal standards (e.g., $^{15}\text{N}_3$ -labeled 5-mdC) are added to the sample for accurate quantification by isotope dilution.

2. LC-MS/MS Analysis:

- The prepared sample is injected into an LC-MS/MS system.
- Chromatographic separation is performed using a reversed-phase C18 column.
- The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

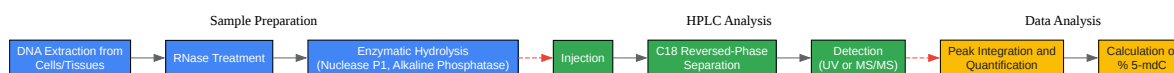
Table 2: LC-MS/MS Conditions and Performance

Parameter	Value
Column	C18 column
Mobile Phase	A: Water with 0.1% formic acid, B: Methanol with 0.1% formic acid
Flow Rate	0.2 - 0.4 mL/min
Ionization	Positive Electrospray Ionization (ESI+)
Detection	Tandem Mass Spectrometry (MS/MS)
MRM Transitions	Specific precursor-to-product ion transitions for 5-mdC and dC are monitored.
Limit of Detection	As low as 0.3 pg for 5-mdC

Quantification is based on the ratio of the peak area of the analyte to its corresponding isotope-labeled internal standard.

Visualizations

Experimental Workflow for HPLC Analysis of 5-mdC



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